2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid
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Overview
Description
2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol This compound is characterized by the presence of a cyclopropoxy group and a methylsulfonamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid typically involves the introduction of the cyclopropoxy and methylsulfonamido groups onto a benzoic acid derivative. One common method involves the use of cyclopropyl bromide and methylsulfonamide as starting materials. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfonamido groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonamido)benzoic acid
- 3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid
Uniqueness
2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid is unique due to the presence of both cyclopropoxy and methylsulfonamido groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C11H13NO5S |
---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C11H13NO5S/c1-18(15,16)12-9-4-2-3-8(11(13)14)10(9)17-7-5-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
FFURKFHMLYIFSL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1OC2CC2)C(=O)O |
Origin of Product |
United States |
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